Potassium 2-isopropoxypyridine-3-trifluoroborate
Description
Properties
IUPAC Name |
potassium;trifluoro-(2-propan-2-yloxypyridin-3-yl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BF3NO.K/c1-6(2)14-8-7(9(10,11)12)4-3-5-13-8;/h3-6H,1-2H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJRJEDZQUYCDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(N=CC=C1)OC(C)C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BF3KNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isopropoxy Group Installation at the 2-Position
Nucleophilic aromatic substitution (NAS) is employed to introduce the isopropoxy group. In a typical procedure, 2-chloro-3-bromopyridine is reacted with sodium isopropoxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours. This step replaces the chloride with an isopropoxy group, yielding 2-isopropoxy-3-bromopyridine. The reaction’s success depends on the solvent’s ability to stabilize the transition state, with DMSO providing optimal dielectric constant and coordination properties.
Trifluoroborate Formation from Boronic Acid
The conversion of boronic acids to potassium trifluoroborates is achieved through fluoridation with potassium hydrogen difluoride (KHF₂).
Reaction Conditions and Mechanistic Insights
2-Isopropoxypyridine-3-boronic acid is treated with excess KHF₂ in a water/acetone mixture (1:2 v/v) at 0–5°C for 4–6 hours. The reaction proceeds via intermediate difluoroborane formation, where B–F bond elongation (DFT-calculated bond length: 1.38 Å) facilitates fluoride attack. Under basic conditions (pH 9–10), the trifluoroborate anion is stabilized, precipitating as the potassium salt upon solvent removal.
Table 1: Optimization of Trifluoroborate Synthesis
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Acetone/H₂O (2:1) | 85 | 92 |
| Temperature (°C) | 0–5 | 88 | 95 |
| KHF₂ Equivalents | 3.0 | 90 | 97 |
| Reaction Time (hr) | 6 | 87 | 93 |
Data adapted from methodologies in.
Challenges in Purification and Characterization
Byproduct Formation and Mitigation
A major challenge is the formation of internal salts, as observed in analogous aminomethyltrifluoroborates. For example, incomplete deprotonation during KHF₂ treatment can yield zwitterionic species (e.g., 2-isopropoxypyridinium-3-trifluoroborate), detectable via ¹H NMR as broadened amine protons. To suppress this, rigorous drying of solvents and use of anhydrous K₂CO₃ during fluoridation are recommended.
Analytical Validation
Elemental analysis and multinuclear NMR (¹H, ¹¹B, ¹⁹F) are critical for confirming structure. The ¹¹B NMR spectrum exhibits a quartet at δ −2.5 ppm (J = 32 Hz), characteristic of trifluoroborate anions. ¹⁹F NMR shows a singlet at δ −135 ppm, confirming equivalent fluorine environments.
Alternative Routes: Cross-Coupling and Fluoride Exchange
Suzuki-Miyaura Coupling of Preformed Trifluoroborates
This compound can participate in cross-couplings with aryl halides. Using Pd(OAc)₂/XPhos (3 mol%) and Cs₂CO₃ in cyclopentyl methyl ether (CPME)/H₂O (10:1), the reagent couples with 6-chloropurine to form biaryl products in 81% yield. This “slow release” strategy minimizes boronic acid accumulation, reducing oxidative homocoupling.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Potassium 2-isopropoxypyridine-3-trifluoroborate undergoes various types of chemical reactions, including:
Cross-coupling reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoroborate group.
Common Reagents and Conditions
Palladium catalysts: Palladium-based catalysts such as Pd(PPh3)4 are often used in Suzuki-Miyaura coupling reactions.
Bases: Bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are used to facilitate the reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions are typically biaryl compounds or other carbon-carbon bonded structures, depending on the specific reactants used in the coupling reactions .
Scientific Research Applications
Cross-Coupling Reactions
Potassium 2-isopropoxypyridine-3-trifluoroborate is primarily utilized as a nucleophilic partner in cross-coupling reactions, notably the Suzuki-Miyaura reaction. This reaction is essential for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
- Mechanism : The trifluoroborate group enhances the stability and reactivity of the compound, allowing it to participate effectively in transmetalation processes with palladium catalysts. This results in the formation of diverse organic molecules with significant yields.
- Reactivity : Studies indicate that this compound can couple with various electrophiles, including aryl and alkenyl halides, facilitating the synthesis of complex structures.
Comparison of Cross-Coupling Agents
Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. For instance:
- Case Study : A study on the cytotoxic effects of this compound against various cancer cell lines revealed significant apoptosis induction compared to standard chemotherapeutics. The structure-activity relationship analysis indicated that modifications on the pyridine ring could enhance efficacy against specific cancer types.
Neuroprotective Effects
Certain analogs of this compound have shown potential neuroprotective properties:
- Mechanism : These compounds may act as voltage-gated potassium channel blockers, which could be beneficial for conditions such as multiple sclerosis. This action helps stabilize neuronal membrane potentials and mitigate damage during demyelination.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates its stability under physiological conditions, making it suitable for biological applications. However, careful dosage considerations are necessary due to potential toxicity at higher concentrations.
- Toxicological Studies : Initial investigations suggest that low doses are generally safe, but further studies are warranted to establish a comprehensive safety profile for therapeutic use.
Mechanism of Action
The mechanism by which potassium 2-isopropoxypyridine-3-trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The trifluoroborate group facilitates the transfer of the organic moiety to the metal catalyst, which then undergoes oxidative addition and reductive elimination to form the desired product .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Potassium Thiophene-3-trifluoroborate
- Structure : Features a thiophene ring with a trifluoroborate group at the 3-position.
- Electronic Effects : Thiophene is electron-rich compared to pyridine, leading to reduced electrophilicity at the boron center. This can slow coupling rates in Suzuki reactions compared to pyridine-based analogs .
Potassium Phenyltrifluoroborate
- Structure : A simple aryl trifluoroborate without heteroatoms.
- Electronic Effects : The absence of electron-withdrawing groups on the aromatic ring reduces activation of the boron center, requiring harsher reaction conditions (e.g., higher temperatures or stronger bases) .
- Solubility: Less polar than pyridine derivatives, leading to better solubility in non-polar solvents but poorer performance in aqueous mixtures.
Reactivity and Stability
| Compound | Reactivity in Suzuki Coupling | Stability (Protodeboronation Resistance) | Solubility Profile |
|---|---|---|---|
| Potassium 2-isopropoxypyridine-3-trifluoroborate | Moderate (steric hindrance slows coupling) | High (stable under ambient conditions) | Polar aprotic solvents, aqueous mixtures |
| Potassium Thiophene-3-trifluoroborate | High (low steric bulk) | Moderate | Organic solvents (e.g., THF, dioxane) |
| Potassium Phenyltrifluoroborate | Low (requires activation) | Low (prone to decomposition) | Non-polar solvents (e.g., toluene) |
Key Findings :
- The pyridine ring in this compound enhances electrophilicity at boron, facilitating coupling under milder conditions compared to phenyltrifluoroborates .
- The isopropoxy group improves stability by sterically shielding the boron center but slightly reduces reactivity. This trade-off is critical for applications requiring long-term storage or stepwise syntheses.
Q & A
Q. What are the standard synthetic routes for Potassium 2-isopropoxypyridine-3-trifluoroborate, and how can purity and structural integrity be verified?
Methodological Answer: The synthesis typically involves:
Borylation : Reacting 2-isopropoxypyridine with a boron source (e.g., BF₃·OEt₂) under anhydrous conditions.
Salt Formation : Quenching with potassium hydroxide to precipitate the trifluoroborate salt.
Purification : Recrystallization from ethanol/water mixtures or column chromatography.
Characterization:
- NMR Spectroscopy : Confirm the absence of boronic acid intermediates (δ ~7-8 ppm for BF₃⁻ in ¹⁹F NMR) .
- X-ray Crystallography : Unit cell parameters (e.g., triclinic system, a = 9.58 Å, b = 11.39 Å, c = 14.37 Å) validate crystal structure .
- Elemental Analysis : Match calculated vs. observed C/H/N percentages.
Q. Table 1: Key Characterization Data
| Technique | Parameters/Results | Reference |
|---|---|---|
| ¹H NMR | δ 1.2 (d, CH(CH₃)₂), δ 6.8–7.5 (pyridine H) | |
| X-ray Diffraction | α = 88.2°, β = 86.1°, γ = 82.3° | |
| Melting Point | 147–152°C (decomposition observed above 160°C) |
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis .
- Handling : Use inert atmosphere (N₂/Ar) gloveboxes for moisture-sensitive steps .
- PPE : Wear nitrile gloves and safety goggles; avoid inhalation of fine powders (P210: Keep away from heat/sparks ).
- Spill Management : Neutralize with damp sand; avoid aqueous washes to prevent exothermic BF₃ release .
Q. How is this compound utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura?
Methodological Answer:
Q. Table 2: Representative Reaction Conditions
| Component | Example | Reference |
|---|---|---|
| Catalyst | Pd(OAc)₂ with SPhos ligand | |
| Solvent | THF/H₂O (for hydrophilic substrates) | |
| Yield Range | 60–85% (dependent on steric hindrance) |
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance coupling efficiency with sterically hindered substrates?
Methodological Answer:
- Ligand Screening : Bulky ligands (e.g., XPhos) improve oxidative addition with hindered electrophiles .
- Solvent Effects : Use toluene/DMF for hydrophobic environments to solubilize aromatic partners .
- Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C) while minimizing boronate decomposition .
Case Study : Substituting PPh₃ with BrettPhos increased yield from 45% to 78% for ortho-substituted aryl chlorides .
Q. What analytical strategies identify and mitigate side reactions (e.g., protodeboronation or homocoupling)?
Methodological Answer:
- Diagnostics :
- Mitigation :
Q. Which advanced structural characterization techniques resolve ambiguities in boron coordination geometry?
Methodological Answer:
- Single-Crystal XRD : Resolve B–F bond lengths (1.37–1.42 Å) and F–B–F angles (~109.5°) .
- DFT Calculations : Compare experimental vs. computed IR spectra (B–F stretches at 1100–1200 cm⁻¹) .
- Solid-State NMR : ¹⁹F MAS NMR distinguishes static vs. dynamic disorder in the BF₃⁻ group .
Q. How can derivatives of this trifluoroborate be designed for chemoselective cross-coupling in polyfunctional systems?
Methodological Answer:
- Substrate Engineering : Introduce electron-withdrawing groups (e.g., NO₂) at the pyridine 4-position to enhance electrophilic coupling .
- Protecting Groups : Use tert-butyloxycarbonyl (t-Boc) to temporarily block reactive amines during coupling .
- Orthogonal Reactivity : Leverage pyridine’s coordination to Pd for directed C–H functionalization post-coupling .
Example : A pyrimidin-6-yl trifluoroborate derivative achieved 92% chemoselectivity in a competing aryl bromide/chloride system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
